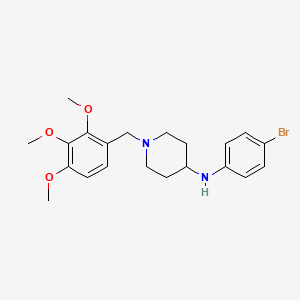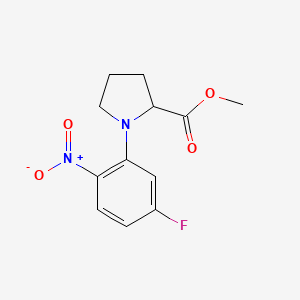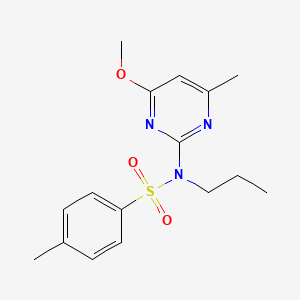![molecular formula C17H25N3O2 B12491479 1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B12491479.png)
1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring substituted with hydroxyethyl and dimethyl groups
Métodos De Preparación
The synthesis of 1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzodiazole ring, which is then functionalized with hydroxyethyl and dimethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using catalysts or specific reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its observed biological activities.
Comparación Con Compuestos Similares
1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde and 1-amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}aminoanthracene-9,10-dione share structural similarities.
Uniqueness: The unique combination of functional groups in 1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1,3-benzodiazol-1-yl}-3,3-dimethylbutan-2-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxyethylamino)-5,6-dimethylbenzimidazol-1-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C17H25N3O2/c1-11-8-13-14(9-12(11)2)20(10-15(22)17(3,4)5)16(19-13)18-6-7-21/h8-9,21H,6-7,10H2,1-5H3,(H,18,19) |
Clave InChI |
ZDWZLIPIJLMGDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-3-(trifluoromethyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12491397.png)

![(5Z)-3-Benzyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)imidazolidin-4-one](/img/structure/B12491400.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12491405.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12491412.png)
![2-Methyl-2-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane-1,3-diol](/img/structure/B12491414.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12491421.png)

![6-(4-Ethylamino-6-methoxy-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B12491442.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B12491449.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12491454.png)
![N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)

